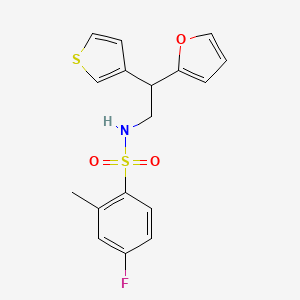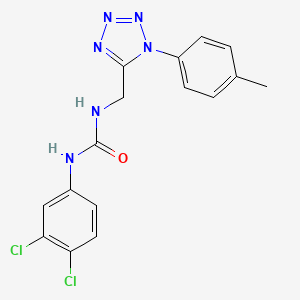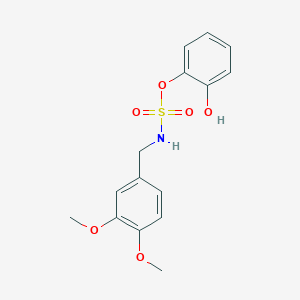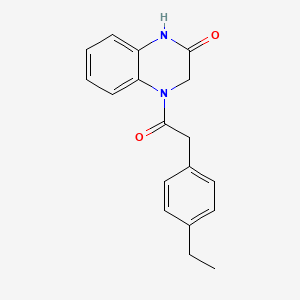
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide is a synthetic organic compound characterized by the presence of a tetrazole ring, fluorinated aromatic rings, and an amide linkage
作用機序
Target of Action
Similar compounds have been found to interact with various enzymes and receptors in the body, influencing their function and leading to therapeutic effects .
Mode of Action
The exact mode of action of this compound is not fully understood. It is likely that it interacts with its targets in a way that alters their normal function, leading to changes in cellular processes. This could involve binding to the active site of an enzyme, thereby inhibiting its function, or interacting with a receptor to either stimulate or block its activity .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its specific targets. For instance, if it targets an enzyme involved in a particular metabolic pathway, it could disrupt the normal flow of that pathway, leading to changes in the production of certain metabolites . The downstream effects of these changes could include alterations in cellular function and overall physiology.
Pharmacokinetics
Like many other drugs, it is likely absorbed into the bloodstream after administration, distributed throughout the body to reach its targets, metabolized by enzymes in the liver, and eventually excreted from the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if it inhibits an enzyme involved in a critical cellular process, it could lead to a decrease in the production of certain essential molecules, affecting cell function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, factors such as pH and temperature can affect the compound’s stability and its ability to interact with its targets. Additionally, the presence of other molecules in the body, such as proteins or other drugs, could potentially interfere with the compound’s action .
準備方法
The synthesis of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an azide with a nitrile. For instance, 3,4-difluorophenyl azide can react with a suitable nitrile under acidic conditions to form the tetrazole ring.
Amide Bond Formation: The tetrazole-containing intermediate can then be coupled with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired amide bond.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
化学反応の分析
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the amide group to an amine.
Substitution: The fluorine atoms on the aromatic rings can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atoms.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The presence of fluorinated aromatic rings and a tetrazole moiety makes it a candidate for use in the development of advanced materials with unique electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways involving tetrazole-containing compounds.
類似化合物との比較
Similar compounds include other tetrazole-containing amides and fluorinated aromatic compounds. For example:
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-chlorobenzamide: Similar structure but with a chlorine atom instead of fluorine on the benzamide ring.
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-bromobenzamide: Similar structure but with a bromine atom instead of fluorine on the benzamide ring.
The uniqueness of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide lies in its specific combination of fluorinated aromatic rings and a tetrazole moiety, which may confer distinct chemical and biological properties.
特性
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N5O/c16-10-3-1-9(2-4-10)15(24)19-8-14-20-21-22-23(14)11-5-6-12(17)13(18)7-11/h1-7H,8H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNXCOONICGMPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2775560.png)



![Ethyl 2-[(2,4-dichlorophenyl)sulfonylamino]-3-[3-(1,3-dioxoisoindol-2-yl)propylsulfanyl]propanoate](/img/structure/B2775570.png)
![5-methyl-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide](/img/structure/B2775572.png)

![3-[(2-Bromopropanoyl)amino]benzamide](/img/structure/B2775574.png)


![(3E)-3-{[(3,4-dimethoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2775578.png)

